Trametinib

Catalog No.
S548423
CAS No.
871700-17-3
M.F
C26H23FIN5O4
M. Wt
615.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trametinib

CAS Number

871700-17-3

Product Name

Trametinib

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Molecular Formula

C26H23FIN5O4

Molecular Weight

615.4 g/mol

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)

InChI Key

LIRYPHYGHXZJBZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Solubility

<1 mg/mL

Synonyms

GSK 1120212, GSK-1120212, GSK1120212, JTP 74057, JTP-74057, JTP74057, trametinib

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Description

The exact mass of the compound Trametinib is 615.07788 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Unresectable or Metastatic Malignant Melanoma

Combination Therapy for Metastatic Cutaneous Melanoma

Immunomodulation in Cancer Treatment

Treatment of Pancreatic Cancer

Treatment of Non-Small Cell Lung Cancer

Sensitizing KRAS-Mutant Lung Adenocarcinoma Tumors

Treatment of Relapsed or Refractory Leukaemias

Combination Therapy for Colorectal Cancer

Treatment of Various Solid Tumours and Haematological Malignancies

Trametinib is an orally bioavailable small molecule that functions as a selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2). It is primarily indicated for the treatment of advanced malignant melanoma, particularly in patients with BRAF V600 mutations. Trametinib works by inhibiting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in the BRAF gene. This inhibition leads to reduced tumor cell proliferation and survival, making it a critical component of targeted cancer therapies .

Trametinib works by inhibiting Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2), which are enzymes involved in the RAS/MAPK signaling pathway []. This pathway plays a critical role in cell growth and proliferation. In some cancers, mutations can cause this pathway to be overactive, leading to uncontrolled cell division. By inhibiting MEK, Trametinib disrupts the signaling cascade and slows down cancer cell growth [].

The chemical formula of trametinib is C26H23FIN5O4, with a molecular weight of approximately 615.404 g/mol. Trametinib acts as a reversible allosteric inhibitor, binding to unphosphorylated forms of MEK1 and MEK2 with high affinity, thereby blocking their catalytic activity. This action prevents the phosphorylation and activation of downstream targets within the MAPK pathway . The metabolism of trametinib primarily occurs through deacetylation mediated by carboxylesterases, leading to several metabolites that exhibit reduced activity compared to the parent compound .

Trametinib exhibits potent anti-cancer activity by selectively inhibiting MEK1 and MEK2. The IC50 values for trametinib against unphosphorylated MEK2 are approximately 0.9 nM, indicating its high potency . Clinical studies have shown that trametinib significantly improves progression-free survival in patients with metastatic melanoma harboring BRAF mutations when used alone or in combination with dabrafenib, another targeted therapy that inhibits BRAF . Common side effects include skin rash, diarrhea, fatigue, peripheral edema, and nausea .

Trametinib has been studied for its interactions with other drugs metabolized by cytochrome P450 enzymes. It is predominantly metabolized by CYP3A4 and CYP2C8 pathways, which may lead to significant drug-drug interactions when co-administered with strong inhibitors or inducers of these enzymes. Notably, trametinib itself does not significantly inhibit CYP1A2, CYP2B6, or CYP2D6 at clinically relevant concentrations but may have mild inhibitory effects on CYP2C8 . Monitoring for potential interactions is essential when trametinib is prescribed alongside other medications.

Several compounds exhibit similar mechanisms of action or target pathways associated with trametinib. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionIndicationsUnique Features
DabrafenibBRAF inhibitorMelanoma (BRAF V600 mutations)Often used in combination with trametinib
VemurafenibBRAF inhibitorMelanoma (BRAF V600E mutations)First FDA-approved BRAF inhibitor
SelumetinibMEK inhibitorNon-small cell lung cancerInvestigated for pediatric solid tumors
CobimetinibMEK inhibitorMelanoma (BRAF V600E mutations)Used in combination with vemurafenib

Trametinib's unique profile lies in its selective inhibition of MEK1 and MEK2 without significantly affecting other kinases, which may reduce off-target effects commonly associated with broader kinase inhibitors. Its clinical efficacy is particularly pronounced in patients with specific genetic alterations (BRAF mutations), allowing for personalized treatment approaches .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

615.07788 g/mol

Monoisotopic Mass

615.07788 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Melting Point

293-303

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33E86K87QN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Trametinib is indicated as monotherapy for the treatment of BRAF-inhibitor treatment-naïve patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. It is used in combination with [dabrafenib] for the: - treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations. - adjuvant treatment of patients with melanoma with BRAF V600E or V600K mutations and involvement of lymph node(s), following complete resection. - treatment of patients with metastatic non-small cell lung cancer (NSCLC) with BRAF V600E mutation. In Europe, it is indicated for the treatment of adults with advanced non-small cell lung cancer with a BRAF V600 mutation. - treatment of patients with locally advanced or metastatic anaplastic thyroid cancer (ATC) with BRAF V600E mutation and with no satisfactory locoregional treatment options. - the treatment of adult and pediatric patients six years of age and older with unresectable or metastatic solid tumours with BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options. In the US, this indication is approved under accelerated approval based on the overall response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s). - the treatment of pediatric patients one year of age and older with low-grade glioma (LGG) with a BRAF V600E mutation who require systemic therapy. In the US, BRAF V600E or V600K mutations must be detected by an FDA-approved test. Trametinib is not indicated for the treatment of patients with colorectal cancer because of known intrinsic resistance to BRAF inhibition.
MelanomaTrametinib as monotherapy or in combination with dabrafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Trametinib monotherapy has not demonstrated clinical activity in patients who have progressed on a prior BRAF inhibitor therapy (see section 5. 1). Adjuvant treatment of melanomaTrametinib in combination with dabrafenib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Trametinib in combination with dabrafenib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.
Treatment of glioma

Livertox Summary

Trametinib is a dual-kinase inhibitor that is used in the treatment of advanced malignant melanoma, usually in combination with darbafenib. Trametinib therapy is associated with transient elevations in serum aminotransferase and alkaline phosphatase levels during therapy, but has yet to be linked cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Trametinib
US Brand Name(s): Mekinist
FDA Approval: Yes
Trametinib is approved to be used alone or with dabrafenib to treat: Anaplastic thyroid cancer in patients whose disease is locally advanced or has metastasized (spread to other parts of the body) and who cannot receive local treatment. It is used with dabrafenib.
Melanoma. It is used: With dabrafenib in patients who have had surgery to remove cancer that has spread to the lymph nodes.
Alone or with dabrafenib in patients whose cancer cannot be removed by surgery or has metastasized.
Non-small cell lung cancer that has metastasized. It is used with dabrafenib.
Trametinib is used only in patients whose cancer has a certain mutation in the BRAF gene. Trametinib is also being studied in the treatment of other types of cancer.

Pharmacology

Trametinib is an anticancer agent which causes apoptosis (or programmed cell death) and inhibits cell proliferation, which are both important in the treatment of malignancies [A32984].
Trametinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK MAPK/ERK kinase) with potential antineoplastic activity. Trametinib specifically binds to and inhibits MEK 1 and 2, resulting in an inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers. MEK 1 and 2, dual specificity threonine/tyrosine kinases often upregulated in various cancer cell types, play a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE25
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE25 - Trametini

Mechanism of Action

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases (ERK) pathway, also known as the RAS-RAF-MEK-ERK pathway, activates a cascade of cell surface receptors and intracellular downstream signalling molecules. Activated RAS protein activates RAF, a serine/threonine kinase that activates other downstream proteins such as mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEKs then activates ERK, which works on several target proteins and nuclear transcription factors that regulate cell proliferation, differentiation, survival, and growth. ARAF, BRAF, and CRAF are three isoforms of RAF identified in humans. In particular, BRAF is known to be the most critical activator in melanoma. Certain cancers, such as melanoma, are associated with BRAF mutations, with one study suggesting that BRAF is mutated in about 50% of melanoma tumours. BRAF V600E and V600K mutations account for 95% of BRAF mutations. These BRAF mutations cause constitutive activation of the RAS-RAF-MEK-ERK pathway, leading to dysregulated proliferation and survival of tumour cells. Trametinib is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2. By binding to unphosphorylated MEK1 and MEK2 with high affinity, trametinib blocks the catalytic activity of MEKs. It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs. _In vitro_ studies suggest that dual inhibition of the MAPK pathway by MEK and B-RAF inhibitors is associated with a synergistic effect and improved therapeutic efficacy in cancers compared to using either drug alone. The combined use of trametinib and dabrafenib, a BRAF inhibitor, results in more significant growth inhibition of BRAF V600 mutation-positive tumour cell lines _in vitro_ and prolonged inhibition of tumour growth in BRAF V600 mutation-positive tumour xenografts compared to either drug alone. The combined inhibition of MEK by trametinib and RAF by dabrafenib delays the emergence of resistance _in vivo_ in BRAF V600 mutation-positive melanoma xenografts.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

871700-17-3

Absorption Distribution and Excretion

Following oral administration, trametinib is rapidly and readily absorbed. The absorption was examined in patients with solid tumours and BRAF V600 mutation-positive metastatic melanoma. Following the administration of trametinib tablets 0.125 mg (0.0625 times the approved recommended adult dosage) to 4 mg (2 times the approved recommended adult dosage) daily, both Cmax and AUC increased dose-proportionally. Intersubject variability in AUC and Cmax at steady state is 22% and 28%, respectively. Trametinib accumulates with daily repeat dosing with a mean accumulation ratio of 6.0 at 2 mg once daily dose. Steady-state was achieved by Day 15. The mean absolute bioavailability of trametinib is 72% for oral tablets and 81% for oral solution. The Tmax is 1.5 hours. A high-fat, high-calorie meal (approximately 1000 calories) decreased trametinib AUC by 24% and Cmax by 70%, and delayed Tmax by approximately four hours as compared with fasted conditions.
Following oral administration of [14C]-trametinib, greater than 80% of excreted radioactivity was recovered in the feces while less than 20% of excreted radioactivity was recovered in the urine with less than 0.1% of the excreted dose as the parent molecule.
The apparent volume of distribution (Vc/F) is 214 L.
The apparent clearance is 4.9 L/h.

Metabolism Metabolites

Trametinib predominantly undergoes deacetylation mediated by carboxylesterases (i.e., carboxylesterase 1b/c and 2) and other hydrolytic enzymes. The deacetylated metabolite may further be glucuronidated. _In vitro_ findings suggest that deacetylation may also be accompanied by mono-oxygenation, hydroxylation, and glucuronidation. CYP3A4-mediated oxidation is a minor pathway. Four metabolites (M1/2/3/4) have been characterized in patients with advanced cancers. _In vitro_, the M1 and M3 metabolites demonstrated approximately equal or 10-fold less potent phospho-MEK1-inhibiting activity than the parent compound. Following a single dose of [14C]-trametinib, approximately 50% of circulating radioactivity represented the parent compound. According to findings from metabolite profiling after repeat dosing of trametinib, unchanged parent drug accounted for greater than or equal to 75% of drug-related material in plasma.

Wikipedia

Trametinib
Lactocillin

Biological Half Life

The estimated elimination half-life is 3.9 to 4.8 days.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Kasuga A, Nakagawa K, Nagashima F, Shimizu T, Naruge D, Nishina S, Kitamura H, Kurata T, Takasu A, Fujisaka Y, Okamoto W, Nishimura Y, Mukaiyama A, Matsushita H, Furuse J. A phase I/Ib study of trametinib (GSK1120212) alone and in combination with gemcitabine in Japanese patients with advanced solid tumors. Invest New Drugs. 2015 Aug 12. [Epub ahead of print] PubMed PMID: 26259955.
2: Giurcaneanu C, Nitipir C, Popa LG, Forsea AM, Popescu I, Bumbacea RS. Evolution of Melanocytic Nevi under Vemurafenib, Followed by Combination Therapy with Dabrafenib and Trametinib for Metastatic Melanoma. Acta Dermatovenerol Croat. 2015 Jul;23(2):87-95. Review. PubMed PMID: 26228819.
3: Modak S, Asante-Korang A, Steinherz LJ, Grana N. Trametinib-induced Left Ventricular Dysfunction in a Child With Relapsed Neuroblastoma. J Pediatr Hematol Oncol. 2015 Aug;37(6):e381-3. doi: 10.1097/MPH.0000000000000364. PubMed PMID: 26181424.
4: Schick U, Kyula J, Barker H, Patel R, Zaidi S, Gregory C, Hafsi H, Roulstone V, Deutsch E, McLaughlin M, Harrington K. Trametinib radiosensitises RAS- and BRAF-mutated melanoma by perturbing cell cycle and inducing senescence. Radiother Oncol. 2015 Jul 8. pii: S0167-8140(15)00323-0. doi: 10.1016/j.radonc.2015.06.026. [Epub ahead of print] PubMed PMID: 26163092.
5: Chopra N, Nathan PD. Trametinib in metastatic melanoma. Expert Rev Anticancer Ther. 2015;15(7):749-60. doi: 10.1586/14737140.2015.1060127. PubMed PMID: 26107021.
6: Melanoma: Dabrafenib and trametinib improve overall survival. Nat Rev Clin Oncol. 2015 Sep;12(9):502. doi: 10.1038/nrclinonc.2015.114. Epub 2015 Jun 23. PubMed PMID: 26099986.
7: Draganova D, Kerger J, Caspers L, Willermain F. Severe bilateral panuveitis during melanoma treatment by Dabrafenib and Trametinib. J Ophthalmic Inflamm Infect. 2015 Jun 9;5:17. doi: 10.1186/s12348-015-0049-9. eCollection 2015. PubMed PMID: 26078801; PubMed Central PMCID: PMC4460117.
8: Menzies AM, Yeh I, Botton T, Bastian BC, Scolyer RA, Long GV. Clinical activity of the MEK inhibitor trametinib in metastatic melanoma containing BRAF kinase fusion. Pigment Cell Melanoma Res. 2015 Sep;28(5):607-10. doi: 10.1111/pcmr.12388. Epub 2015 Jul 3. PubMed PMID: 26072686; PubMed Central PMCID: PMC4539279.
9: Long GV, Stroyakovskiy D, Gogas H, Levchenko E, de Braud F, Larkin J, Garbe C, Jouary T, Hauschild A, Grob JJ, Chiarion-Sileni V, Lebbe C, Mandalà M, Millward M, Arance A, Bondarenko I, Haanen JB, Hansson J, Utikal J, Ferraresi V, Kovalenko N, Mohr P, Probachai V, Schadendorf D, Nathan P, Robert C, Ribas A, DeMarini DJ, Irani JG, Swann S, Legos JJ, Jin F, Mookerjee B, Flaherty K. Dabrafenib and trametinib versus dabrafenib and placebo for Val600 BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. Lancet. 2015 Aug 1;386(9992):444-51. doi: 10.1016/S0140-6736(15)60898-4. Epub 2015 May 31. PubMed PMID: 26037941.
10: Minor DR, Puzanov I, Callahan MK, Hug BA, Hoos A. Severe gastrointestinal toxicity with administration of trametinib in combination with dabrafenib and ipilimumab. Pigment Cell Melanoma Res. 2015 Sep;28(5):611-2. doi: 10.1111/pcmr.12383. Epub 2015 Jun 23. PubMed PMID: 25996827.
11: Escandell I, Cabezas M, Martín JM, Terradez L, Pinazo MI. Effective treatment with Dabrafenib and Trametinib for a BRAF-mutated metastatic dedifferentiated malignant spindle cell neoplasm. J Eur Acad Dermatol Venereol. 2015 Apr 27. doi: 10.1111/jdv.13155. [Epub ahead of print] PubMed PMID: 25917403.
12: Qiu JG, Zhang YJ, Li Y, Zhao JM, Zhang WJ, Jiang QW, Mei XL, Xue YQ, Qin WM, Yang Y, Zheng DW, Chen Y, Wei MN, Shi Z. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter. Oncotarget. 2015 Jun 20;6(17):15494-509. PubMed PMID: 25915534.
13: Fujishita T, Kajino-Sakamoto R, Kojima Y, Taketo MM, Aoki M. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in Apc(Δ716) mice involves stromal COX-2. Cancer Sci. 2015 Jun;106(6):692-9. doi: 10.1111/cas.12670. Epub 2015 May 1. PubMed PMID: 25855137.
14: Rissmann R, Hessel MH, Cohen AF. Vemurafenib/dabrafenib and trametinib. Br J Clin Pharmacol. 2015 Apr 6. doi: 10.1111/bcp.12651. [Epub ahead of print] PubMed PMID: 25847075.
15: Thota R, Johnson DB, Sosman JA. Trametinib in the treatment of melanoma. Expert Opin Biol Ther. 2015 May;15(5):735-47. doi: 10.1517/14712598.2015.1026323. Epub 2015 Mar 26. PubMed PMID: 25812921.
16: Schadendorf D, Amonkar MM, Stroyakovskiy D, Levchenko E, Gogas H, de Braud F, Grob JJ, Bondarenko I, Garbe C, Lebbe C, Larkin J, Chiarion-Sileni V, Millward M, Arance A, Mandalà M, Flaherty KT, Nathan P, Ribas A, Robert C, Casey M, DeMarini DJ, Irani JG, Aktan G, Long GV. Health-related quality of life impact in a randomised phase III study of the combination of dabrafenib and trametinib versus dabrafenib monotherapy in patients with BRAF V600 metastatic melanoma. Eur J Cancer. 2015 May;51(7):833-40. doi: 10.1016/j.ejca.2015.03.004. Epub 2015 Mar 17. PubMed PMID: 25794603.
17: Blumenschein GR Jr, Smit EF, Planchard D, Kim DW, Cadranel J, De Pas T, Dunphy F, Udud K, Ahn MJ, Hanna NH, Kim JH, Mazieres J, Kim SW, Baas P, Rappold E, Redhu S, Puski A, Wu FS, Jänne PA. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC)†. Ann Oncol. 2015 May;26(5):894-901. doi: 10.1093/annonc/mdv072. Epub 2015 Feb 26. PubMed PMID: 25722381.
18: Joshi M, Rice SJ, Liu X, Miller B, Belani CP. Trametinib with or without vemurafenib in BRAF mutated non-small cell lung cancer. PLoS One. 2015 Feb 23;10(2):e0118210. doi: 10.1371/journal.pone.0118210. eCollection 2015. PubMed PMID: 25706985; PubMed Central PMCID: PMC4338247.
19: Du SL, Yuan X, Zhan S, Tang LJ, Tong CY. Trametinib, a novel MEK kinase inhibitor, suppresses lipopolysaccharide-induced tumor necrosis factor (TNF)-α production and endotoxin shock. Biochem Biophys Res Commun. 2015 Mar 13;458(3):667-73. doi: 10.1016/j.bbrc.2015.01.160. Epub 2015 Feb 13. PubMed PMID: 25684183.
20: Mas C, Boda B, CaulFuty M, Huang S, Wiszniewski L, Constant S. Antitumour efficacy of the selumetinib and trametinib MEK inhibitors in a combined human airway-tumour-stroma lung cancer model. J Biotechnol. 2015 Jul 10;205:111-9. doi: 10.1016/j.jbiotec.2015.01.012. Epub 2015 Jan 20. PubMed PMID: 25615947.
(Last Updated: 4/21/2016)

Explore Compound Types